molecular formula C13H13ClN2O6S B7877084 1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline

1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline

Cat. No.: B7877084
M. Wt: 360.77 g/mol
InChI Key: MCBYJVLDLWVYOX-UHFFFAOYSA-N
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Description

1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzoxazine ring system, a sulfonyl group, and a proline amino acid moiety, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline typically involves multiple steps, starting with the construction of the benzoxazine core. This can be achieved through the cyclization of appropriate precursors, such as 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and proline derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions can replace certain atoms or groups within the compound with others, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation of the compound might yield sulfonyl derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline has found applications in various scientific research areas, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]proline exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group and the benzoxazine ring system play crucial roles in these interactions, affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Benzoxazine derivatives

  • Proline derivatives

  • Other sulfonyl-containing compounds

Properties

IUPAC Name

1-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O6S/c14-7-4-8-10(22-6-12(17)15-8)5-11(7)23(20,21)16-3-1-2-9(16)13(18)19/h4-5,9H,1-3,6H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYJVLDLWVYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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